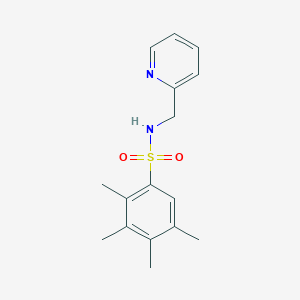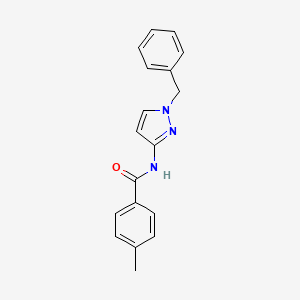![molecular formula C15H19ClN2O2 B4238616 4-chloro-N-[2-(cyclohexylamino)-2-oxoethyl]benzamide](/img/structure/B4238616.png)
4-chloro-N-[2-(cyclohexylamino)-2-oxoethyl]benzamide
Übersicht
Beschreibung
4-chloro-N-[2-(cyclohexylamino)-2-oxoethyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CX-5461 and has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
CX-5461 has been extensively studied for its potential applications in cancer treatment. It has been found to selectively inhibit RNA polymerase I, a key enzyme involved in the synthesis of ribosomal RNA. This inhibition leads to the disruption of ribosome biogenesis and induces nucleolar stress, ultimately resulting in cell death. CX-5461 has shown promising results in preclinical studies against various types of cancer, including breast, ovarian, and hematological cancers.
Wirkmechanismus
CX-5461 selectively inhibits RNA polymerase I by binding to the DNA transcriptional machinery. This binding leads to the stabilization of G-quadruplex structures, which are secondary structures formed by guanine-rich DNA sequences. The stabilization of these structures leads to the inhibition of RNA polymerase I and ultimately results in the disruption of ribosome biogenesis and cell death.
Biochemical and Physiological Effects:
CX-5461 has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis. It has also been reported to induce autophagy, a cellular process that degrades damaged or unwanted cellular components. CX-5461 has been found to have a favorable pharmacokinetic profile, with low toxicity and high specificity for cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CX-5461 is its high specificity for cancer cells, which makes it a promising candidate for cancer treatment. However, CX-5461 has limitations in terms of its stability and solubility, which can affect its efficacy in vivo. Additionally, CX-5461 has been reported to induce DNA damage, which can lead to the development of drug resistance.
Zukünftige Richtungen
Future research on CX-5461 should focus on improving its stability and solubility to enhance its efficacy in vivo. Additionally, the development of combination therapies with CX-5461 and other anticancer drugs could lead to improved treatment outcomes. Further studies on the mechanism of action and the development of biomarkers for CX-5461 could also aid in patient selection and monitoring of treatment response.
Conclusion:
CX-5461 is a promising compound that has shown potential for cancer treatment. Its selective inhibition of RNA polymerase I and its ability to induce nucleolar stress make it a unique candidate for cancer therapy. However, further research is needed to address its limitations and to fully understand its mechanism of action. With continued research and development, CX-5461 could become a valuable addition to the arsenal of anticancer drugs.
Eigenschaften
IUPAC Name |
4-chloro-N-[2-(cyclohexylamino)-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c16-12-8-6-11(7-9-12)15(20)17-10-14(19)18-13-4-2-1-3-5-13/h6-9,13H,1-5,10H2,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRMEJWQHLZJKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CNC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49819459 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide](/img/structure/B4238548.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4238564.png)

![{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4238570.png)

![methyl 1,3,7-trimethyl-5-(3-methylphenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4238577.png)
![N-(3-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4238594.png)
![4-({1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4238595.png)

![2-[(phenylacetyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4238604.png)


![N-(5-{[(2,3-dimethylphenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B4238624.png)